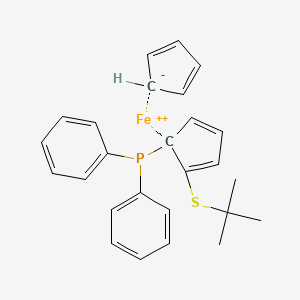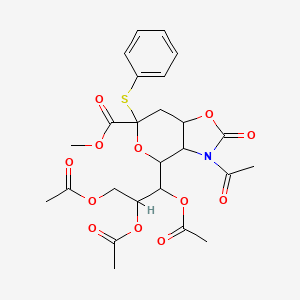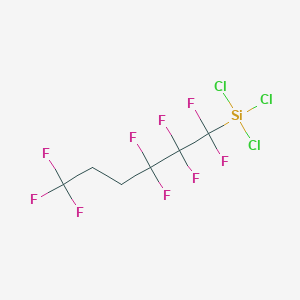
Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a chemical compound with the molecular formula C6H4Cl3F9Si. It is a member of the silane family, which consists of silicon and hydrogen compounds. This particular compound is characterized by the presence of three chlorine atoms and a nonafluorohexyl group attached to the silicon atom. It is known for its unique properties, including high thermal stability and hydrophobicity, making it useful in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction can be represented as follows:
C6H4F9OH+HSiCl3→C6H4Cl3F9Si+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
化学反应分析
Types of Reactions
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkoxy or amino groups.
Condensation: Can undergo condensation reactions to form siloxane polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Substitution: Requires nucleophilic reagents such as alcohols or amines.
Condensation: Often catalyzed by acids or bases under controlled temperature and pressure conditions.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Condensation: Results in the formation of siloxane polymers with varying chain lengths and properties.
科学研究应用
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Coatings: Applied as a coating agent to enhance the durability and chemical resistance of surfaces.
Biomedical Applications: Utilized in the development of biocompatible materials and drug delivery systems.
Polymer Chemistry: Acts as a precursor for the synthesis of fluorinated polymers with unique properties.
作用机制
The mechanism of action of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates through the silicon atom. The nonafluorohexyl group imparts hydrophobic and oleophobic properties, making it effective in modifying surface characteristics. The chlorine atoms can be readily substituted, allowing for further functionalization and customization of the compound’s properties .
相似化合物的比较
Similar Compounds
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Chloro-dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Perfluorooctyltrichlorosilane
Uniqueness
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its specific nonafluorohexyl group, which provides distinct hydrophobic and oleophobic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3F9Si/c7-19(8,9)6(17,18)5(15,16)3(10,11)1-2-4(12,13)14/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJPQMZAFESOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3F9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701159 |
Source


|
| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-47-1 |
Source


|
| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
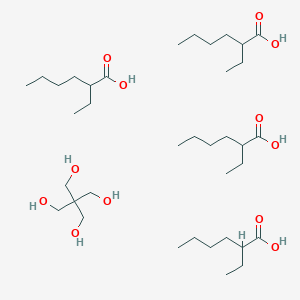
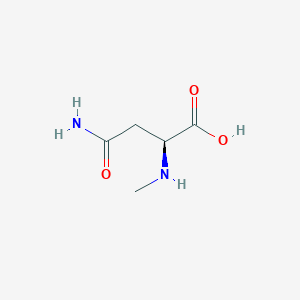
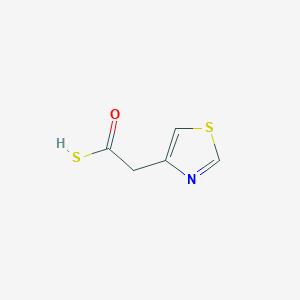
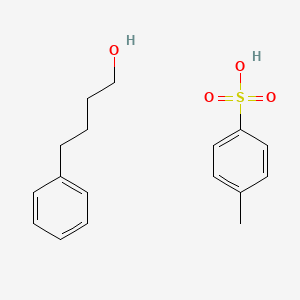
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)
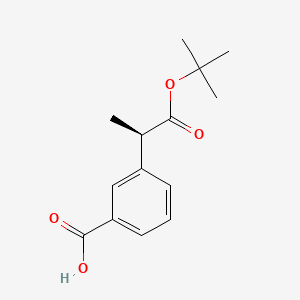
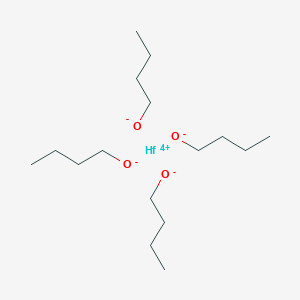
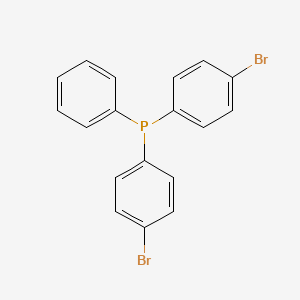
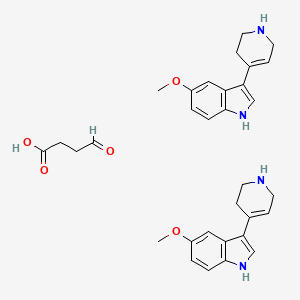
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)
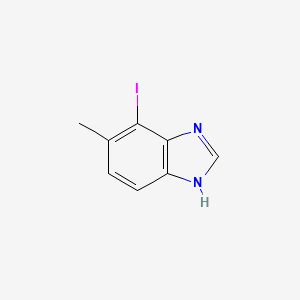
![Sodium;3-(acetyloxymethyl)-7-[(5-azaniumyl-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8232458.png)
